- Catalytic aminolysis of 3-hydroxy-2-naphthoic acid, Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Cas no 92-77-3 (Naphtol AS)

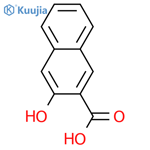

Naphtol AS structure

Productnaam:Naphtol AS

Naphtol AS Chemische en fysische eigenschappen

Naam en identificatie

-

- Naphthol AS

- NAPHTHOL AS(TM)

- TEREPHTHALBIS(O-HYDROXYANILIDE)

- AZOIC COUPLING COMPONENT 2

- azoic coupling component 4

- CI 37505

- c.i. 37560

- 3-Hydroxy-2-naphthanilide

- 3-Hydroxy-2-Naphthoic Acid Anilide

- 3-hydroxy-N-phenylnaphthalene-2-carboxamide

- 2-hydroxy-3-phenylcarbamoylnaphthalene

- 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide

- 3-hydroxynaphthalene-2-carboxylic acid phenylamide

- 3-hydroxy-N-phenyl-2-naphthalenecarboxamide

- Amarthol AS

- Azonaphtol A

- Cibanaphthol RF

- Dragonthol A

- Naphtanilide RC

- Naphthol AS Supra

- Naphtoelan A

- N-phenyl-3-hydroxy-2-naphthalenecarboxamide

- Solunaptol A

- 2-Hydroxy-3-naphthoic Acid Anilide

- 3-Hydroxy-N-phenyl-2-naphthamide

- C.I. 37505

- 2-Naphthanilide, 3-hydroxy- (8CI)

- 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)

- 2-Hydroxy-3-(phenylcarbamoyl)naphthalene

- 2-Hydroxy-3-naphthalenecarboxanilide

- 2-Hydroxy-3-naphthanilide

- 2-Hydroxy-3-naphthoic anilide

- 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide

- 2-Naphthol-3-carboxylic acid N-phenylamide

- 3-(N-Phenylcarbamoyl)-2-naphthol

- 3-Hydroxy-2-naphthalenecarboxanilide

- 3-Hydroxy-2-naphthoanilide

- 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide

- 3-Hydroxyl-2-naphthanilide

- Acco Naphthol AS

- Acna Naphthol C

- Amanil Naphthol AS

- Anathol AS

- Anthonaphthol AS

- Aquafine Red E 9

- Azoground AS

- Azonaphthol A

- Azotol A

- Brenthol AS

- C.I. Azo Coupling Comp. 2

- C.I. Azoic Coupling Component 2

- Celcot RF

- Conazoic Coupling B

- Diathol AS

- Diathol ASF

- Dycosthol AS

- H 0313

- Hebeithol AS

- Hiltonaphthol AS

- Kako Grounder AS

- Kambothol AS

- Kiwa Grounder AS

- Lake Developer A

- Mitsui Naphthozol AS

- N-Phenyl-2-hydroxy-3-naphthalenecarboxamide

- N-Phenyl-3-hydroxy-2-naphthamide

- Naftol AS

- Oprea1_096551

- Q25387080

- Naphtholate AS Soln

- NaphtholAS

- MFCD00004096

- 2-Hydroxy-3-naphthoylanilide

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-

- .beta.-Hydroxynaphthoic anilide

- 3-hydroxy-2-naphthanilid

- EC 202-188-1

- Z68084598

- EN300-128496

- UNII-V3ZU6E76NB

- 3-Hydroxy-N-phenyl-2-naphthamide #

- 3-hydroxy-N-phenyl-naphthalene-2-carboxamide

- beta-Hydroxynaphthoic anilide

- Naphtanilide OL Supra

- DTXSID1052618

- SR-01000358268-1

- Naphtanilide RC Supra

- SCHEMBL57970

- Naphtol AS

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14

- NSC45173

- W-100273

- Naphthanilide RC

- BDBM50091993

- NSC 45173

- Naphthol ACNA C

- EINECS 202-188-1

- Naphthanil AS

- Naphthanilide OL Supra

- 3-Hydroxy-2-naphthoylanilide

- AKOS003381951

- F71284

- V3ZU6E76NB

- H0313

- .ALPHA.-NAPHTHOL AS

- AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)

- SR-01000358268

- Naphtolate AS Soln

- Naphthoide AS

- NS00009186

- Naphthoide AS No. 100

- NSC-45173

- Ultrazol I-AS

- LS-14551

- Naphthol ACNAC

- ORANGE BASE GC

- 92-77-3

- Naphtazol A

- Tulathol AS

- Naftolo MM

- 86349-50-0

- Naphtholate AS

- Naphthol AS-A

- Hiltonphthol AS

- CHEMBL63731

- .beta.-Hydroxy-3-naphthoic acid anilide

- 2-Naphthanilide, 3-hydroxy-

- Naftoelan A

- Naphthanilide RC Supra

- 3-Hydroxy-2-naphthoylanilid

-

- MDL: MFCD00004096

- Inchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)

- InChI-sleutel: JFGQHAHJWJBOPD-UHFFFAOYSA-N

- LACHT: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 263.09500

- Monoisotopische massa: 263.094629

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 20

- Aantal draaibare bindingen: 3

- Complexiteit: 338

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: nothing

- Topologisch pooloppervlak: 49.3

- Aantal tautomers: 9

Experimentele eigenschappen

- Kleur/vorm: Beige or reddish powder

- Dichtheid: 1.1138 (rough estimate)

- Smeltpunt: 247.0 to 251.0 deg-C

- Kookpunt: 406.53°C (rough estimate)

- Vlampunt: 190.7 °C

- Brekindex: 1.4500 (estimate)

- Oplosbaarheid: Solubility Insoluble in water; sparingly soluble in ethanol

- PSA: 49.33000

- LogboekP: 3.87070

- pka: 9.70(at 25℃)

- Oplosbaarheid: Insoluble in water and sodium carbonate solution, yellow in sodium hydroxide solution, slightly soluble in ethanol, soluble in hot nitrobenzene.

- PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)

- Kleurindex: 37505

- λ max: 394nm

Naphtol AS Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H317

- Waarschuwingsverklaring: P280

- Vervoersnummer gevaarlijk materiaal:UN 3077 9/PG 3

- WGK Duitsland:1

- Code gevarencategorie: R43;R51/53

- Veiligheidsinstructies: S36/37-S61

- FLUKA MERK F CODES:10-21

- RTECS:QJ1897400

-

Identificatie van gevaarlijk materiaal:

- PackingGroup:III

- Opslagvoorwaarde:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- Gevaarklasse:9

- Risicozinnen:R43; R51/53

Naphtol AS Douanegegevens

- HS-CODE:2924299090

- Douanegegevens:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphtol AS Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128496-0.5g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 0.5g |

$93.0 | 2023-06-08 | |

| TRC | N497060-5g |

Naphtol AS |

92-77-3 | 5g |

$ 81.00 | 2023-09-06 | ||

| abcr | AB251404-25g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 25g |

€43.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20790-100g |

3-Hydroxy-N-phenyl-2-naphthamide |

92-77-3 | 97% | 100g |

¥78.0 | 2022-04-27 | |

| TRC | N497060-50g |

Naphtol AS |

92-77-3 | 50g |

$173.00 | 2023-05-17 | ||

| abcr | AB251404-500 g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 500 g |

€126.20 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814598-2.5kg |

Naphthol AS |

92-77-3 | 97% | 2.5kg |

1,336.00 | 2021-05-17 | |

| Enamine | EN300-128496-10.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 10g |

$124.0 | 2023-06-08 | |

| Enamine | EN300-128496-1.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 1g |

$120.0 | 2023-06-08 | |

| Enamine | EN300-128496-5.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 5g |

$122.0 | 2023-06-08 |

Naphtol AS Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Reactievoorwaarden

Referentie

- High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides, Romania, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 5 min, 10 - 25 °C; 2.5 h, 130 °C

Referentie

- Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

Referentie

- Purification of bisazo pigments useful in electrophotographic photoconductors, Japan, , ,

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

Referentie

- N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid, Poland, , ,

Synthetic Routes 14

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ; rt; rt → 130 °C; 25 min, 130 °C

Referentie

- Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Sodium dodecyl sulfate , Sodium octadecyl sulfate Solvents: 2-Chlorotoluene , Chlorobenzene ; 5 min

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

Referentie

- Process and apparatus for preparation of Naphthol AS, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Naphtol AS Gerelateerde literatuur

-

2. Book reviews

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Naphthalines Naphthalinecarboxyamiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Naphthalines Naphthalinecarboxylic zuren en afgeleiden Naphthalinecarboxyamiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether

- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen

92-77-3 (Naphtol AS) Gerelateerde producten

- 87-17-2(Salicylanilide)

- 132-68-3(Naphthol AS-BO)

- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 92-75-1(naphthol as-mx)

- 526-18-1(osalmid)

- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)

- 135-64-8(3-Hydroxy-N-2-naphthyl-2-naphthamide)

- 1090708-87-4(N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide)

- 1391307-61-1(4-amino-4-(2-bromo-3-methoxyphenyl)butanoic acid)

Aanbevolen leveranciers

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Suzhou Senfeida Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk

Henan Dongyan Pharmaceutical Co., Ltd

Goudlid

CN Leverancier

Bulk